molecular formula C6H11O9P-2 B1236936 L-Myo-Inositol-1-Phosphate

L-Myo-Inositol-1-Phosphate

Cat. No. B1236936
M. Wt: 258.12 g/mol
InChI Key: INAPMGSXUVUWAF-LXOASSSBSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1D-myo-inositol 3-phosphate(2-) is the dianion of 1D-myo-inositol 3-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an inositol phosphate oxoanion and a myo-inositol phosphate(2-). It is a conjugate base of a 1D-myo-inositol 3-phosphate.

Scientific Research Applications

Role in Plant Seed Development and Phytate Content

Involvement in Myo-Inositol Biosynthesis

MIPS is responsible for the de novo synthesis of myo-inositol, essential for normal growth and development across various organisms. Its presence and activity have been identified in diverse species, including plants, animals, and bacteria. For example, the enzyme has been partially purified from Diplopterygium glaucum, a pteridophyte, highlighting its widespread occurrence in the plant kingdom (Chhetri et al., 2006).

Cellular Signaling and Membrane Trafficking

MIPS and its derivatives, such as myo-inositol 1,4,5-trisphosphate, are integral to cellular signaling and membrane trafficking in biology. The study of inositol phosphates, including MIPS, reveals their potential involvement in various biological functions and diseases, such as neurodegenerative diseases and diabetes (Thomas et al., 2016).

Role in Abiotic Stress Tolerance in Plants

MIPS also plays a role in plant responses to environmental stresses. For instance, in chickpea, a differentially expressed myo-inositol monophosphatase gene linked to MIPS was found to enhance seed germination and seedling growth under abiotic stresses (Saxena et al., 2013).

Applications in Biocatalysis and Chemical Synthesis

The enzyme has been utilized in a biocatalytic flow system for the stereoselective synthesis of protected inositols, demonstrating its utility in chemical processes (Sayer et al., 2017).

Inositol Phosphates in Energy Metabolism

Inositols, including MIPS derivatives, are recognized for their roles in energy metabolism and metabolic disorders. They are known to influence insulin resistance and sensitivity, potentially impacting cellular energy dynamics (Chatree et al., 2020).

Environmental Impact and Soil Phosphorus Cycle

MIPS derivatives, particularly inositol phosphates, are significant in the environmental phosphorus cycle. They are major constituents in soils, impacting nutrient cycling and eutrophication in aquatic environments (Turner et al., 2002).

Biotechnological Production of Myo-Inositol

Recent advances have explored the biosynthesis of myo-inositol directly from CO2 in cyanobacteria, indicating the potential for sustainable production methods (Wang et al., 2020).

properties

Product Name

L-Myo-Inositol-1-Phosphate

Molecular Formula

C6H11O9P-2

Molecular Weight

258.12 g/mol

IUPAC Name

[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4-,5-,6?/m0/s1

InChI Key

INAPMGSXUVUWAF-LXOASSSBSA-L

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O

SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Myo-Inositol-1-Phosphate
Reactant of Route 2
L-Myo-Inositol-1-Phosphate
Reactant of Route 3
L-Myo-Inositol-1-Phosphate
Reactant of Route 4
L-Myo-Inositol-1-Phosphate
Reactant of Route 5
L-Myo-Inositol-1-Phosphate
Reactant of Route 6
L-Myo-Inositol-1-Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.